2-Chloro-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide
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Overview
Description
2-Chloro-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide is a quinoline derivative . Quinolines are nitrogen-containing bicyclic compounds found in various natural products and synthetic molecules. They exhibit diverse biological activities and have applications in medicine, food, catalysts, dyes, and materials . The quinoline nucleus is present in numerous bioactive compounds, including antimalarial, antimicrobial, antidepressant, antiviral, anticancer, and anti-inflammatory agents.
Synthesis Analysis
The synthesis of this compound involves chemical modifications of the quinoline scaffold. While specific synthetic routes may vary, the introduction of the chlorine atom at the 2-position and the acetamide group at the N-position are key steps. Researchers have explored various synthetic strategies to create novel structural prototypes with enhanced antimalarial, antimicrobial, and anticancer activity .
Properties
IUPAC Name |
2-chloro-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3S/c1-2-20(18,19)16-7-3-4-10-5-6-11(8-12(10)16)15-13(17)9-14/h5-6,8H,2-4,7,9H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBJRICLGJOGBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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